N-(3-chloro-4-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of isoxazolecarboxamides This compound is characterized by its unique structure, which includes a chlorinated phenyl ring and a methyl-substituted isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.
Chlorination: The phenyl rings are chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the chlorinated phenyl rings, using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorinated phenyl rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Amines, thiols.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dechlorinated phenyl rings.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- N-(3-chlorophenyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide
- N-(4-methylphenyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide
Comparison:
- Structural Differences: The position and type of substituents on the phenyl rings can vary, leading to differences in chemical reactivity and biological activity.
- Uniqueness: N-(3-chloro-4-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct properties compared to its analogs.
Properties
CAS No. |
321532-05-2 |
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Molecular Formula |
C18H14Cl2N2O2 |
Molecular Weight |
361.2g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-10-7-8-12(9-15(10)20)21-18(23)16-11(2)24-22-17(16)13-5-3-4-6-14(13)19/h3-9H,1-2H3,(H,21,23) |
InChI Key |
CWJWQWOKLIZCGY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)Cl |
Origin of Product |
United States |
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